molecular formula C18H21NO3S2 B2514079 (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 265098-90-6

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Cat. No.: B2514079
CAS No.: 265098-90-6
M. Wt: 363.49
InChI Key: ISRVKVPJRCOROF-SQFISAMPSA-N
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Description

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting an appropriate aldehyde with rhodanine-3-acetic acid in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxothiazolidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of modified thiazolidinone derivatives with different functional groups.

Scientific Research Applications

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as aldose reductase, which is involved in the development of diabetic complications . Additionally, its antimicrobial and antifungal activities are attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is unique due to its specific butyl and butanoate substituents, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

butyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-2-3-12-22-16(20)10-7-11-19-17(21)15(24-18(19)23)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRVKVPJRCOROF-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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